
4-Pentynal, 5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(trimethylsilyl)pent-4-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a pent-4-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(trimethylsilyl)pent-4-ynal can be synthesized through several methods. One common approach involves the oxidation of 5-(trimethylsilyl)pent-4-yn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM) at room temperature . The reaction typically proceeds with high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(trimethylsilyl)pent-4-ynal are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(trimethylsilyl)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Dess-Martin periodinane in DCM.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(trimethylsilyl)pent-4-ynal has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(trimethylsilyl)pent-4-ynal involves its reactivity with various molecular targetsThis reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(trimethylsilyl)pent-4-yn-1-ol: A precursor in the synthesis of 5-(trimethylsilyl)pent-4-ynal.
5-(trimethylsilyl)pent-4-yn-1-amine: Another derivative with different functional properties.
Uniqueness
5-(trimethylsilyl)pent-4-ynal is unique due to its combination of a trimethylsilyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
68654-85-3 |
|---|---|
Formule moléculaire |
C8H14OSi |
Poids moléculaire |
154.28 g/mol |
Nom IUPAC |
5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h7H,4-5H2,1-3H3 |
Clé InChI |
MLCUMJCCPMSERM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


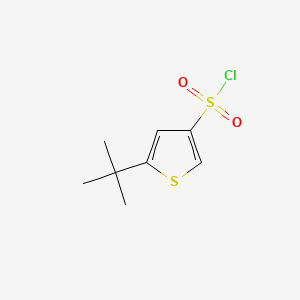


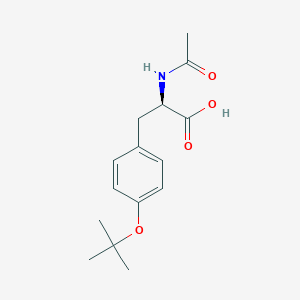


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
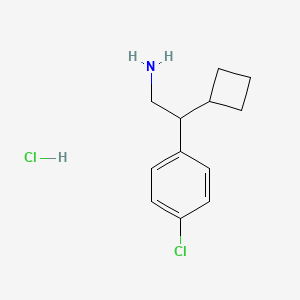
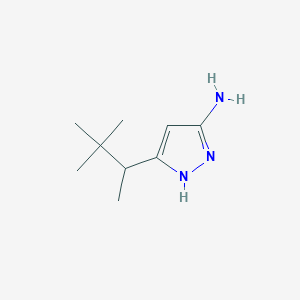
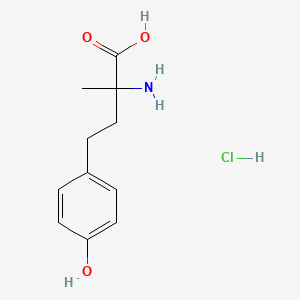
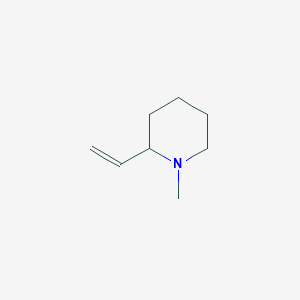
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)
